molecular formula C21H12ClN5O2 B2597780 2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1207007-57-5

2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2597780
CAS RN: 1207007-57-5
M. Wt: 401.81
InChI Key: ZYAIYKSWMMAELI-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound with potential therapeutic applications in the field of medicine. This compound has been the subject of scientific research due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Antimicrobial Activity

  • Some phthalazinone derivatives, including those with 1,2,4-oxadiazole groups, have been synthesized and studied for their antimicrobial properties. These compounds, characterized by techniques such as IR, NMR, and MS, have shown potential in combating microbial infections (El-hashash, El-Kady, Taha, & El-Shamy, 2012).

Synthesis and Characterization

  • Research has been conducted on the synthesis and spectral characterization of phthalazinone derivatives. These studies include the preparation of 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other related derivatives, providing a foundational understanding of their chemical properties (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Anticancer and Antimicrobial Agents

  • A study on new heterocyclic compounds, including those with 1,3-oxazole and pyridyl-pyrazoline structures, revealed their potential as anticancer and antimicrobial agents. These compounds were evaluated against a panel of 60 cancer cell lines and various pathogenic strains, showing promising results (Katariya, Vennapu, & Shah, 2021).

Anti-Inflammatory Properties

  • Some phthalazinone derivatives have been synthesized and tested for anti-inflammatory activities. Notable among these are compounds with 1,3,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- structures, some of which showed activity comparable to indomethacin, a known anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).

Molecular Structure Studies

  • Research on the synthesis, characterization, and structural analysis of various 1,3,4-oxadiazole derivatives, including those with chlorophenyl and pyridyl groups, has been conducted. These studies often utilize X-ray diffraction and DFT structures to understand the molecular configurations of these compounds (Şahin, Özkan, Köksal, & Işık, 2012).

Molluscicidal Activity

  • Certain 1,3,4-triaryl-5-chloropyrazole and pyrazolylphthalazine derivatives have been synthesized and evaluated for their molluscicidal activity against Biomphalaria alexandrina snails, demonstrating the potential use of these compounds in controlling snail populations (Abdelrazek, Michael, & Mohamed, 2006).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of substituted 1,3,4-oxadiazoles, which includes the cyclization of various acids and aryl hydrazines, has been explored. This method offers a more efficient and environmentally friendly approach to producing these compounds (Wang, Liu, & Li, 2006).

properties

IUPAC Name

2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN5O2/c22-14-6-3-7-15(11-14)27-21(28)17-9-2-1-8-16(17)18(25-27)20-24-19(26-29-20)13-5-4-10-23-12-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAIYKSWMMAELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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